D-carnitine is the inactive enantiomer of L-carnitine, a naturally occurring quaternary ammonium compound essential for fatty acid transport into mitochondria for β-oxidation. [, , , ] While L-carnitine is physiologically utilized, D-carnitine acts as a xenobiotic, potentially interfering with L-carnitine metabolism and inducing lipotoxicity. [] This distinct characteristic has garnered interest in D-carnitine as a tool to investigate metabolic pathways and physiological processes.
D-carnitine is derived from the amino acid lysine through a series of enzymatic reactions primarily occurring in the liver and kidneys. It is classified as a quaternary ammonium compound due to its structure containing a positively charged nitrogen atom bonded to four carbon-containing groups. The biosynthesis pathway involves several key enzymes that convert trimethyllysine into L-carnitine, with D-carnitine often produced as a byproduct during this process .
The synthesis of D-carnitine can occur through both chemical and biological methods:
D-carnitine has the molecular formula and features a hydroxyl group (-OH) attached to the carbon chain. The structural representation can be described as follows:
The stereochemistry of D-carnitine differs from that of L-carnitine at the chiral center, which affects its biological activity and interactions within metabolic pathways.
D-carnitine participates in several chemical reactions primarily related to its conversion to L-carnitine or its degradation:
The mechanism by which D-carnitine exerts effects in biological systems is not fully understood but is believed to involve:
This antagonistic behavior highlights the importance of maintaining an appropriate balance between L- and D-carnitine levels in biological systems.
D-carnitine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential applications in research.
Despite being less biologically active than its counterpart, D-carnitine has several applications:
D-carnitine (3-hydroxy-4-(trimethylazaniumyl)butanoate) is the optical isomer of biologically active L-carnitine, sharing the identical chemical formula (C₇H₁₅NO₃) and atomic connectivity but differing in three-dimensional orientation. The critical distinction lies in the chirality of the C3 carbon: D-carnitine rotates plane-polarized light dextrorotatorily (S-(+)-enantiomer), while L-carnitine is levorotatory (R-(−)-enantiomer) [1] [5]. This stereochemical divergence arises from the non-superimposable mirror-image relationship between the isomers, akin to left- and right-handed gloves.
In aqueous environments, both isomers exist as zwitterions, with the carboxyl group deprotonated (COO⁻) and the trimethylammonium group protonated (N⁺(CH₃)₃). At physiological pH (~7.4), >90% of ionizable groups dissociate, enabling solubility and ionic interactions [1] [5]. However, protein binding exhibits strict stereospecificity: Enzymes and transporters evolved to recognize L-carnitine's spatial configuration, rendering D-carnitine a non-functional or inhibitory mimic. This is exemplified by carnitine palmitoyltransferases (CPT), which selectively esterify L-carnitine with fatty acids [1] [3].
Table 1: Key Stereochemical Differences Between Carnitine Isomers
Property | D-Carnitine | L-Carnitine |
---|---|---|
Chiral center | C3 (S configuration) | C3 (R configuration) |
Optical rotation | Dextrorotatory (+) | Levorotatory (−) |
Biological activity | Not naturally occurring; inhibitory | Essential for fatty acid oxidation |
Protein recognition | Low affinity or non-functional | High affinity for transporters/enzymes |
D-carnitine exhibits comparable thermodynamic stability to its L-counterpart in solution due to identical bond energies and hydration properties. Both isomers show similar pKa values (carboxyl group: ~3.8; ammonium group: ~11.5), indicating analogous acid-base behavior [1]. However, conformational dynamics—the time-dependent structural fluctuations—diverge significantly when interacting with proteins. Nuclear magnetic resonance (NMR) studies reveal that D-carnitine disrupts the μs-ms timescale motions critical for ligand binding specificity in proteins like carnitine acyltransferases [6] [10].
Protein-ligand interactions rely on enthalpy-entropy compensation: While L-carnitine binding is enthalpy-driven (via optimized hydrogen bonds and electrostatic contacts), D-carnitine induces suboptimal interactions that alter conformational entropy. Molecular dynamics simulations show D-carnitine binds OCTN2 with reduced hydrogen bonding occupancy (≤40%) compared to L-carnitine (≥85%), increasing conformational flexibility (entropy) but weakening affinity [4] [6]. This misalignment arises because proteins evolved "stereochemical funnels" favoring L-carnitine’s geometry. For instance, the catalytic pocket of carnitine acyltransferases contains asymmetric residues (e.g., Glu/Asp for salt bridges, Ser/Thr for H-bonding) that sterically exclude D-carnitine’s inverted functional groups [3] [10].
D-carnitine acts as a competitive substrate inhibitor of the high-affinity L-carnitine transporter OCTN2 (SLC22A5). In vitro assays using HEK293 cells expressing human OCTN2 demonstrate D-carnitine binds the transporter with ~30% lower affinity (apparent Km = 20–30 μM) than L-carnitine (Km = 5–10 μM), but is inefficiently translocated [4] [7]. Molecular docking analyses reveal D-carnitine occupies the same sodium-binding pocket as L-carnitine but adopts a non-productive orientation due to stereochemical mismatch. This sterically hinders Na⁺ co-transport, reducing translocation efficiency by >80% [4].
The inhibition kinetics follow a mixed competitive-uncompetitive model:
This dual mechanism depletes intracellular L-carnitine, as confirmed in Nile tilapia models where D-carnitine feeding reduced hepatic acyl-carnitine concentrations from 10,822 ng/g to 5,482 ng/g, impairing fatty acid import into mitochondria [2].
Table 2: Impact of D-Carnitine on Carnitine Transporters
Transporter | Substrate Specificity | D-Carnitine Ki (μM) | Inhibition Mechanism | Functional Consequence |
---|---|---|---|---|
OCTN2 (SLC22A5) | High affinity for L-carnitine | 15–25 | Competitive substrate inhibition | ↓ L-carnitine uptake (70–85%) |
ATB⁰,+ (SLC6A14) | Low affinity, broad substrate | >1,000 | Weak non-competitive inhibition | Minimal physiological impact |
Carnitine acyltransferases (e.g., CPT1, CPT2) exhibit absolute stereoselectivity for L-carnitine. X-ray crystallography shows CPT1’s active site contains a conserved "carnitine pocket" with residues (Arg469, Glu590 in human CPT1A) that form salt bridges with L-carnitine’s carboxylate and hydroxyl groups [1] [3]. D-carnitine binds this pocket with inverted geometry, displacing catalytic residues by 2.5–3.0 Å. This misalignment disrupts the nucleophilic attack by carnitine on acyl-CoA thioesters, reducing catalytic efficiency (kcat/Km) by >200-fold compared to L-carnitine [1].
D-carnitine also acts as a partial antagonist of mitochondrial CPT2:
This inhibition forces cells to compensate via alternative pathways. In Nile tilapia, D-carnitine feeding upregulated peroxisomal β-oxidation genes (ACOX1, PEX5) by 3–5-fold and increased glycolysis/TCA cycle activity, indicating mitochondrial β-oxidation impairment [2]. Metabolomic analyses confirmed accumulation of long-chain acyl-CoAs and depletion of acetylcarnitine, hallmarks of carnitine system disruption [2] [8].
Table 3: Enzymatic Targets of D-Carnitine Inhibition
Enzyme | Physiological Role | D-Carnitine IC50 | Inhibition Mechanism | Metabolic Consequence |
---|---|---|---|---|
CPT1 (Liver isoform) | Fatty acid import into mitochondria | 100–200 μM | Competitive inhibition | ↓ Palmitoyl-carnitine synthesis (70%) |
CPT2 | Intramitochondrial acyl transfer | 250–500 μM | Mixed-type inhibition | ↓ β-Oxidation flux (60–75%) |
Carnitine acetyltransferase (CAT) | Acetyl group buffering | >1 mM | Weak non-competitive inhibition | Minimal impact on acetyl-CoA pools |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7